5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine is a complex organic compound that features a combination of adamantane, thiazole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the adamantyl-thiazole intermediate. This intermediate is then reacted with thiadiazole derivatives under specific conditions to form the final compound. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and various bases .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like triethylamine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings .
Scientific Research Applications
5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine, also exhibit diverse biological activities.
Uniqueness
What sets 5-({[2-(1-Adamantyl)-1,3-thiazol-4-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine apart is the presence of the adamantyl group, which imparts unique steric and electronic properties. This can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and materials science .
Properties
Molecular Formula |
C16H20N4S3 |
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Molecular Weight |
364.6 g/mol |
IUPAC Name |
5-[[2-(1-adamantyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H20N4S3/c17-14-19-20-15(23-14)22-8-12-7-21-13(18-12)16-4-9-1-10(5-16)3-11(2-9)6-16/h7,9-11H,1-6,8H2,(H2,17,19) |
InChI Key |
LGLRSRFGBNKWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CSC5=NN=C(S5)N |
Origin of Product |
United States |
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